2-Acetamido-5-methylthiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Acetamido-5-methylthiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve scalable and catalyst-free one-pot synthesis techniques .
Chemical Reactions Analysis
2-Acetamido-5-methylthiophene-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Acetamido-5-methylthiophene-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In industry, they are used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-Acetamido-5-methylthiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
2-Acetamido-5-methylthiophene-3-carboxylic acid can be compared with other similar thiophene derivatives, such as 5-methyl-2-thiophenecarboxylic acid and 2-thiophenecarboxylic acid . These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its acetamido group, which imparts specific chemical and biological properties .
Properties
Molecular Formula |
C8H9NO3S |
---|---|
Molecular Weight |
199.23 g/mol |
IUPAC Name |
2-acetamido-5-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO3S/c1-4-3-6(8(11)12)7(13-4)9-5(2)10/h3H,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
IUEOFALQUTYSOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.